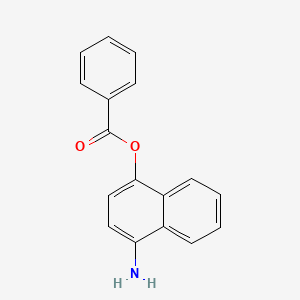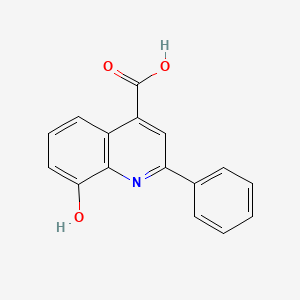
8-Hydroxy-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-phenylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 8th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid typically involves the condensation of 8-hydroxyquinoline with a substituted aniline in the presence of a condensing agent such as phosphorus trichloride. This reaction yields the desired product in good amounts, typically ranging from 61% to 79% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenylquinoline derivatives.
Scientific Research Applications
8-Hydroxy-2-phenylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares the hydroxyl group at the 8th position but lacks the phenyl and carboxylic acid groups.
2-Phenylquinoline: Contains the phenyl group at the 2nd position but lacks the hydroxyl and carboxylic acid groups.
Quinoline-4-carboxylic acid: Contains the carboxylic acid group at the 4th position but lacks the hydroxyl and phenyl groups.
Uniqueness: 8-Hydroxy-2-phenylquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1032-45-7 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
8-hydroxy-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-14-8-4-7-11-12(16(19)20)9-13(17-15(11)14)10-5-2-1-3-6-10/h1-9,18H,(H,19,20) |
InChI Key |
JRVKMGVIOSRZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


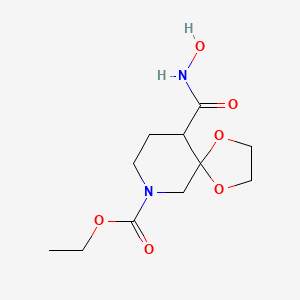

![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)
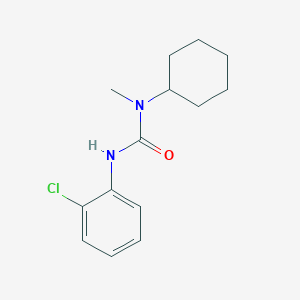

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
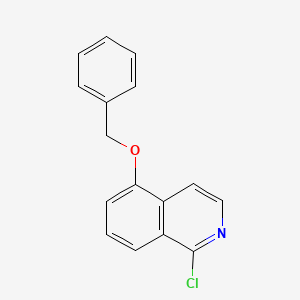

![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
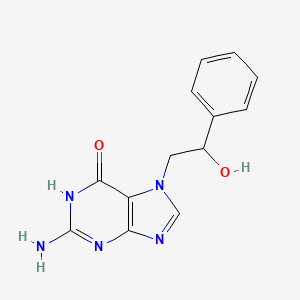
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)
